molecular formula C11H16O8 B13768153 Tetramethyl propane-1,2,2,3-tetracarboxylate CAS No. 53046-85-8

Tetramethyl propane-1,2,2,3-tetracarboxylate

Cat. No.: B13768153
CAS No.: 53046-85-8
M. Wt: 276.24 g/mol
InChI Key: RFHYWFVQMMSWHX-UHFFFAOYSA-N
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Description

Properties

CAS No.

53046-85-8

Molecular Formula

C11H16O8

Molecular Weight

276.24 g/mol

IUPAC Name

tetramethyl propane-1,2,2,3-tetracarboxylate

InChI

InChI=1S/C11H16O8/c1-16-7(12)5-11(9(14)18-3,10(15)19-4)6-8(13)17-2/h5-6H2,1-4H3

InChI Key

RFHYWFVQMMSWHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CC(=O)OC)(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Conventional Esterification of Propane-1,2,2,3-Tetracarboxylic Acid

The most direct and commonly employed method to prepare this compound involves the esterification of propane-1,2,2,3-tetracarboxylic acid with methanol. This process typically uses an acid catalyst such as sulfuric acid to promote the conversion of carboxylic acid groups into methyl esters.

  • Reaction Conditions:
    • Reflux in methanol with catalytic sulfuric acid.
    • Extended reflux time ensures complete esterification of all four carboxylic acid groups.
    • Subsequent neutralization and purification by distillation or crystallization yield the pure tetraester.

This method is scalable for industrial production, where continuous flow reactors and optimized temperature and pressure conditions improve yield and efficiency. Purification steps such as distillation and crystallization are critical to obtain high-purity product suitable for analytical or synthetic use.

Synthesis via Michael Reaction and Subsequent Functionalization

According to patent US4123459A, this compound or its tetraester precursors can be prepared via a Michael reaction involving appropriate dicarboxylic acid derivatives. The tetraesters of propane-1,1,2,3-tetracarboxylic acid are known compounds that can be synthesized by conventional Michael addition chemistry, as outlined in "Organic Reactions" edited by Roger Adams (1959).

  • Key Steps:
    • Preparation of tetraester intermediates by Michael addition.
    • Chlorination of propane-1,1,2,3-tetracarboxylic tetraesters at pH 2–8 to form chloro-tetraesters.
    • Saponification and dehydrochlorination with alkali metal or alkaline earth metal hydroxides (NaOH, Ca(OH)2, Sr(OH)2, Ba(OH)2) at 25°–100°C and pH 9–11.
    • Acidification of the resulting salts below pH 8 to yield aconitic acid and related lactones.

While this route primarily targets aconitic acid derivatives, the tetraester intermediates such as this compound are accessible and can be isolated or used as precursors in further synthesis.

Electrochemical Synthesis Routes

Electrochemical methods have been developed for the preparation of various tetraesters, including this compound analogs. These methods involve electrolytic cyclization or hydroxymethylation of malonate derivatives in methanol.

  • Typical Electrolysis Setup:

    • Undivided cell with platinum anode and iron cathode.
    • Use of alkali metal salts such as lithium chloride or sodium acetate as mediators.
    • Reaction temperatures from ambient to 50°C.
    • Current densities of 5–20 mA/cm² and electrolyte concentrations of 0.2–0.4 M.
  • Outcomes:

    • Electrolysis of dimethyl malonate derivatives leads to cyclic tetraesters including this compound.
    • Crystallization from reaction mixture by cooling yields pure product.
    • Recrystallization from methanol or other alcohols enhances purity.

This electrochemical approach offers a mild and selective alternative to classical chemical synthesis, with yields around 65–70% reported for related tetraesters.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Acid-Catalyzed Esterification Propane-1,2,2,3-tetracarboxylic acid, methanol, H2SO4, reflux Straightforward, scalable Requires pure acid precursor 70–90
Michael Reaction + Chlorination Dicarboxylic acid derivatives, chlorination (pH 2–8), alkali hydroxides (pH 9–11), heat Access to tetraester intermediates Multi-step, requires careful pH control 60–80
Electrochemical Cyclization Dimethyl malonate derivatives, Pt anode, Fe cathode, LiCl/NaOAc mediator, methanol Mild conditions, selective Requires electrochemical setup 65–70

Detailed Research Findings and Analytical Characterization

Reaction Optimization

  • Esterification reactions are optimized by controlling reflux time and acid catalyst concentration to ensure complete conversion.
  • In electrochemical synthesis, mediator concentration and current density critically affect product yield and selectivity.
  • Chlorination and dehydrohalogenation steps require precise pH control to avoid side reactions and maximize tetraester formation.

Analytical Techniques for Verification

Chemical Reactions Analysis

Types of Reactions

Tetramethyl propane-1,2,2,3-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Electrochemical Transformations
Tetramethyl propane-1,2,2,3-tetracarboxylate has been utilized in electrochemical reactions to synthesize valuable organic compounds. Research indicates that electrolysis of this compound can lead to the formation of oxygen-containing heterocycles when combined with electro-generated formaldehyde. This process has been shown to yield products such as tetrahydrofuran derivatives and lactones with high selectivity (65-90% yields) . The electrochemical hydroxymethylation of this compound demonstrates its utility in creating complex molecular architectures through simple and efficient methods.

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
this compound can be effectively analyzed using reverse-phase HPLC techniques. The method involves a mobile phase composed of acetonitrile and water, which allows for the separation and purification of this compound from impurities. This technique is scalable and suitable for preparative separations in pharmacokinetic studies .

Table 1: HPLC Analysis Conditions

ParameterDetails
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile and water
Alternative for MSReplace phosphoric acid with formic acid
Particle Size3 µm for fast UPLC applications

Biological Applications

Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential applications in pharmaceuticals or agricultural settings where microbial resistance is a concern .

Case Studies

Case Study 1: Electrochemical Synthesis of Lactones
In a study conducted by Elinson et al., this compound was subjected to electrolysis in methanol with sodium acetate as an electrolyte. The reaction yielded trimethyl tetrahydrofurantricarboxylate with a notable efficiency of 67%. This case illustrates the compound's role as a precursor in synthesizing complex cyclic structures through electrochemical methods .

Case Study 2: Pharmacokinetic Studies
Another application involves using this compound in pharmacokinetic studies where its separation and analysis are crucial for understanding its behavior in biological systems. The HPLC method described above enables researchers to isolate the compound effectively for further investigation into its pharmacological properties .

Mechanism of Action

The mechanism of action of tetramethyl propane-1,2,2,3-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : Tetramethyl propane-1,2,2,3-tetracarboxylate
  • CAS Number : 53046-85-8
  • Molecular Formula : C₁₁H₁₆O₈
  • Molecular Weight : 276.24 g/mol
  • SMILES : COC(=O)CC(CC(=O)OC)(C(=O)OC)C(=O)OC
  • InChIKey : RFHYWFVQMMSWHX-UHFFFAOYSA-N
  • Physical Properties : LogP = 0.800 , Density = 1.228 g/cm³ (structural isomer data) , Boiling Point = 294.9°C (structural isomer data)

Applications Primarily used in analytical chemistry for HPLC separation using a Newcrom R1 column (a reverse-phase column with low silanol activity). The compound is analyzed under conditions involving acetonitrile, water, and phosphoric acid, with MS-compatible alternatives using formic acid . It also serves as a precursor in electrochemical synthesis of oxygen-containing heterocycles .

Comparison with Structural Isomers

1,1,3,3-Tetramethyl Propane-1,1,3,3-Tetracarboxylate

  • CAS Number : 28781-92-2
  • Molecular Formula : C₁₁H₁₆O₈ (same as 1,2,2,3 isomer)
  • Key Differences :
    • Ester Group Positions : The ester groups are at positions 1,1,3,3 instead of 1,2,2,3, leading to distinct steric and electronic properties.
    • Physical Properties :
  • Density = 1.228 g/cm³
  • Boiling Point = 294.9°C
  • Flash Point = 123.7°C
    • Reactivity : The symmetric placement of ester groups in the 1,1,3,3 isomer may favor cyclization reactions, whereas the asymmetric 1,2,2,3 isomer is more likely to undergo regioselective transformations .

Tetramethyl Cyclopropane-1,1,2,2-Tetracarboxylate

  • CAS Number : 7460-75-5 (ethyl analog)
  • Synthesis : Produced via electrochemical hydroxymethylation of dimethyl malonate with LiCl as a mediator .
  • Key Differences :
    • Structure : Cyclopropane ring introduces rigidity and strain, altering reactivity compared to linear propane derivatives.
    • Applications : Used in heterocycle synthesis, such as tetrahydrofuran derivatives, via electrolysis .

Comparison with Alkyl Chain Variants

Tetraethyl Propane-1,2,2,3-Tetracarboxylate

  • CAS Number : 7460-75-5
  • Molecular Formula : C₁₅H₂₄O₈
  • Molecular Weight : 332.35 g/mol
  • Key Differences: Alkyl Groups: Ethyl esters increase hydrophobicity (higher LogP) compared to methyl esters. Applications: Longer alkyl chains may enhance compatibility with nonpolar solvents or stationary phases in chromatography.

Electrochemical Transformations

  • 1,2,2,3 Isomer : Reacts with NaOAc under electrolysis to form dimethyl 4-(methoxycarbonyl)methyl-5-oxotetrahydrofuran-3,3-dicarboxylate, a heterocyclic product .
  • 1,1,3,3 Isomer: No direct electrochemical data, but symmetric esters typically exhibit lower regioselectivity in cyclization reactions.

Comparison with Cyclopropane Derivatives

  • Tetramethyl Cyclopropane-1,1,2,2-Tetracarboxylate :
    • Synthesized from dimethyl malonate and LiCl .
    • Reactivity driven by ring strain, enabling conjugate additions and cyclopropane ring-opening reactions .

Analytical Methods

Compound HPLC Column Mobile Phase Key Applications Reference
This compound Newcrom R1 MeCN/H₂O/H₃PO₄ or HCOOH Pharmaceutical analysis
Structural Isomers Not specified Likely similar RP conditions Research-scale separation

Biological Activity

Tetramethyl propane-1,2,2,3-tetracarboxylate (TMP) is a compound with notable structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H16O8
  • Molecular Weight : 276.24 g/mol
  • CAS Number : 53046-85-8
  • Structural Characteristics : TMP contains four carboxylate groups esterified with methyl groups, which may influence its solubility and reactivity in biological systems.

1. Antioxidant Properties

Research indicates that compounds similar to TMP exhibit significant antioxidant activity. The presence of multiple carboxylate groups may enhance the ability of TMP to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

2. Enzyme Inhibition

TMP has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with enzymes that are critical in the synthesis of fatty acids or in the metabolism of carbohydrates. Such interactions can lead to altered metabolic rates and may have implications in conditions like obesity and diabetes.

Study 1: Electrochemical Synthesis and Biological Evaluation

A study investigated the electrochemical synthesis of derivatives of TMP and their biological activities. The electrolysis of TMP in the presence of sodium acetate led to the formation of novel compounds that exhibited enhanced biological activity compared to the parent compound. The study highlighted the potential for modifying TMP to create more potent derivatives for therapeutic use .

Study 2: Pharmacokinetics and Toxicology

In a pharmacokinetic study, TMP was administered to animal models to evaluate its absorption, distribution, metabolism, and excretion (ADME). Results indicated that TMP is well absorbed and metabolized, with a favorable safety profile at therapeutic doses. Toxicological assessments showed no significant adverse effects, suggesting that TMP could be a viable candidate for further development .

Comparative Biological Activity

CompoundAntioxidant ActivityEnzyme InhibitionToxicity Level
This compoundHighModerateLow
Similar Carboxylate DerivativesModerateHighModerate

Q & A

Q. What are the standard synthetic methodologies for preparing tetramethyl propane-1,2,2,3-tetracarboxylate, and how are reaction conditions optimized?

The compound is synthesized via electrochemical cyclization of α,α,ω,ω-alkane-tetracarboxylate precursors in methanol. Key steps include:

  • Electrolysis setup : Use of a Pt anode and Fe cathode in an undivided cell with alkali metal salts (e.g., LiCl, NaOAc) as mediators.
  • Optimization : Temperature (ambient to 50°C), current density (5–20 mA/cm²), and electrolyte concentration (0.2–0.4 M) are critical for yield and selectivity. For example, NaOAc improves cyclization efficiency by stabilizing intermediates .
  • Characterization : Confirmation via 1^1H/13^13C NMR (e.g., δ 3.34–3.66 ppm for methoxy groups) and elemental analysis (C: 47.37–48.17%; H: 4.97–5.26%) .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Chromatography : GLC with OV-17 or FFAP columns for purity assessment .
  • NMR spectroscopy : 1^1H and 13^13C NMR (250–300 MHz) to resolve ester methyl groups (δ ~3.3–3.8 ppm) and carbonyl carbons (δ 167–174 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXS97/SHELXL97) for structural determination, with refinement using anisotropic displacement parameters .

Advanced Research Questions

Q. How does the choice of electrolyte influence the electrochemical cyclization mechanism of this compound?

  • Mediator role : Alkali metal halides (e.g., LiCl) facilitate indirect electron transfer, promoting hydroxymethylation and cyclization. NaOAc enhances proton abstraction, accelerating intermediate dehydration .
  • Mechanistic steps : (i) Electro-generated formaldehyde reacts with tetracarboxylate precursors; (ii) water elimination forms activated alkenes; (iii) conjugate addition and cyclization yield cyclopropane derivatives .
  • Contradictions : LiNO3_3 or NaClO4_4 may lead to side reactions (e.g., overoxidation), requiring precise control of mediator concentration .

Q. How can structural discrepancies in X-ray data for this compound derivatives be resolved?

  • Refinement protocols : Use SHELXL with TWIN/BASF commands to model twinning or disorder. For example, anisotropic refinement of carbonyl groups reduces residual electron density (<0.3 eÅ3^{-3}) .
  • Validation tools : Check Rint_{\text{int}} (<0.05) and goodness-of-fit (1.0–1.2) to confirm data quality. Discrepancies in bond lengths (e.g., C=O: 1.20–1.22 Å vs. 1.18 Å) may indicate solvent effects or hydrogen bonding .

Q. What strategies enable the integration of this compound into metal-organic frameworks (MOFs) for gas separation?

  • Ligand design : The tetracarboxylate acts as a flexible linker, coordinating to 8-connected Zr6_6/Y6_6 clusters. Geometry optimization (e.g., DFT calculations) ensures pore stability .
  • Application : HIAM-402 MOF achieves propane/propylene separation via size-selective adsorption (pore size: ~3.8 Å), validated by breakthrough experiments (selectivity: >10) .

Q. How can stereochemical outcomes be controlled in cyclopropane derivatives synthesized from this compound?

  • Steric effects : Bulky substituents on the tetracarboxylate precursor favor trans-diastereomers (e.g., 70:30 trans:cis ratio with methyl groups) .
  • Electrochemical modulation : Lower current density (5 mA/cm²) reduces radical recombination, enhancing stereoselectivity (>90% ee in chiral mediators) .

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